N-(2H-1,3-Benzodioxol-5-YL)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide
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Overview
Description
N-(2H-1,3-Benzodioxol-5-YL)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide is a complex organic compound featuring a benzodioxole ring, a thienopyrimidine core, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide typically involves multi-step organic synthesis. A common route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
Synthesis of the Thienopyrimidine Core: This involves the condensation of a thiophene derivative with a suitable pyrimidine precursor, often under basic conditions and elevated temperatures.
Coupling Reactions: The benzodioxole and thienopyrimidine intermediates are then coupled using a sulfanyl linkage, typically facilitated by a thiol reagent and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-Benzodioxol-5-YL)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
Biologically, this compound may exhibit interesting interactions with enzymes and receptors due to its structural complexity. It is often investigated for its potential as a lead compound in drug discovery, particularly in targeting specific biological pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its structural features suggest it could act as an inhibitor or modulator of certain enzymes or receptors, making it a candidate for drug development in areas like oncology or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole and thienopyrimidine moieties may facilitate binding to active sites, while the acetamide group could enhance solubility and bioavailability. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to allosteric sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-Benzodioxol-5-YL)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide
- N-(2H-1,3-Benzodioxol-5-YL)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)propionamide
- N-(2H-1,3-Benzodioxol-5-YL)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)butyramide
Uniqueness
Compared to similar compounds, This compound stands out due to its specific acetamide group, which may confer unique solubility and bioavailability properties. Additionally, the precise arrangement of its functional groups can result in distinct biological activities and reactivity patterns, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17N3O4S2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N3O4S2/c1-9-5-11-15(26-9)16(22)20(2)17(19-11)25-7-14(21)18-10-3-4-12-13(6-10)24-8-23-12/h3-4,6,9H,5,7-8H2,1-2H3,(H,18,21) |
InChI Key |
VJAGZHTVFNDXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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